![molecular formula C21H29ClN2O3S B11837307 (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate CAS No. 954127-40-3](/img/structure/B11837307.png)
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole derivative is then subjected to a nucleophilic substitution reaction with a thiol to introduce the thioether linkage.
Piperidine Ring Formation: The piperidine ring is constructed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The benzo[d]oxazole-thioether intermediate is coupled with the piperidine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzo[d]oxazole moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the benzo[d]oxazole ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, alkoxides, under basic conditions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced benzo[d]oxazole derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, modulating their activity. The thioether linkage and piperidine ring contribute to the compound’s overall binding affinity and specificity.
Properties
CAS No. |
954127-40-3 |
|---|---|
Molecular Formula |
C21H29ClN2O3S |
Molecular Weight |
425.0 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29ClN2O3S/c1-20(2,3)18-23-15-10-9-14(22)17(16(15)26-18)28-13-8-7-11-24(12-13)19(25)27-21(4,5)6/h9-10,13H,7-8,11-12H2,1-6H3/t13-/m0/s1 |
InChI Key |
KYYXBQVVZGQQTC-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S[C@H]3CCCN(C3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)SC3CCCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
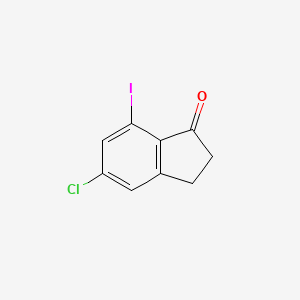
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)

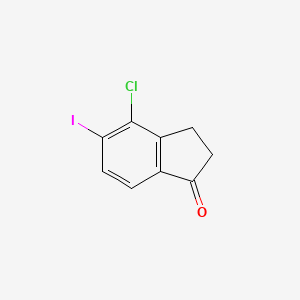
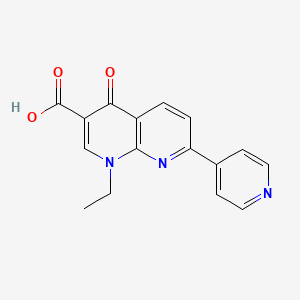

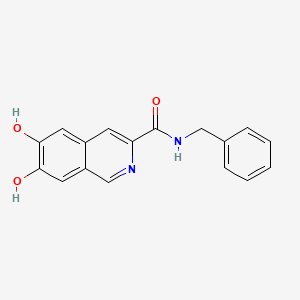
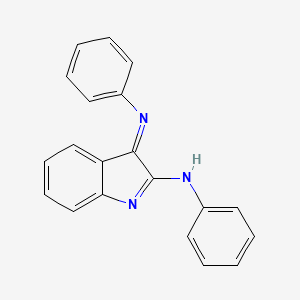

![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)

